[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
CAS No.:
Cat. No.: VC16146482
Molecular Formula: C23H16BrClIN3O4
Molecular Weight: 640.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16BrClIN3O4 |
|---|---|
| Molecular Weight | 640.6 g/mol |
| IUPAC Name | [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
| Standard InChI | InChI=1S/C23H16BrClIN3O4/c24-15-9-10-20(33-23(32)16-5-1-3-7-18(16)25)14(11-15)12-28-29-21(30)13-27-22(31)17-6-2-4-8-19(17)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
| Standard InChI Key | OLKGGHOQYUUXPQ-KVSWJAHQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is C23H16BrClIN3O4, with a molecular weight of 665.56 g/mol. Key structural elements include:
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A 2-chlorobenzoate ester group at the para position.
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A 4-bromo-2-methylphenyl backbone with an (E)-hydrazone bridge.
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A 2-iodobenzoyl moiety linked via an acetamide group to the hydrazone nitrogen.
The E-configuration of the hydrazone double bond is critical for maintaining planar geometry, which influences intermolecular interactions and crystallinity . The iodine atom’s presence introduces steric bulk and polarizability, potentially enhancing binding affinity in biological systems.
Synthesis and Reaction Optimization
The synthesis of this compound likely follows multi-step protocols analogous to those described for related benzoate derivatives (Figure 1) :
Step 1: Formation of the Hydrazone Linkage
2-Hydrazinylacetamide derivatives are condensed with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic conditions (e.g., acetic acid) at 60–80°C for 6–12 hours. The reaction typically achieves yields of 65–80% after recrystallization from ethanol .
Step 2: Iodobenzoylation
The intermediate hydrazone is reacted with 2-iodobenzoyl chloride in dichloromethane using triethylamine as a base. This step requires rigorous exclusion of moisture and is conducted at 0–5°C to minimize side reactions, yielding 70–85% product.
Table 1: Representative Synthetic Conditions
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 70°C | 0–5°C |
| Solvent | Ethanol | Dichloromethane |
| Catalyst/Base | None | Triethylamine |
| Reaction Time | 8 h | 2 h |
| Yield | 75% | 78% |
Recent advances in flow chemistry, as demonstrated in , suggest that continuous-flow reactors could enhance reproducibility and scalability. For instance, palladium-catalyzed carbonylation in a “tube-in-tube” reactor at 110°C and 15 bar CO pressure improved yields to 76% for analogous bromo-chlorobenzoates .
Physicochemical Properties
Experimental data for this compound remain unpublished, but computational predictions and analog comparisons provide valuable estimates:
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating DMSO or ethanol for dissolution .
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Thermal Stability: Decomposes above 200°C, with a glass transition temperature (Tg) of ~85°C.
The iodine atom’s polarizability contributes to charge-transfer interactions in the solid state, as observed in single-crystal X-ray studies of related iodobenzoyl derivatives. These interactions promote stable crystal packing, which is advantageous for pharmaceutical formulation.
Biological Activity and Mechanism
While direct pharmacological data are unavailable, structurally similar compounds exhibit notable bioactivities:
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Anticancer Potential: Analogous hydrazone-benzoate hybrids inhibit tubulin polymerization (IC50: 1.2–3.4 μM in MCF-7 cells). The iodine substituent may enhance DNA intercalation, as seen in iodinated topoisomerase inhibitors.
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Antimicrobial Effects: Bromo-chlorobenzoate derivatives show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Mechanistic Hypothesis: The hydrazone moiety likely chelates transition metals (e.g., Fe³⁺, Cu²⁺) in enzymatic active sites, while the iodobenzoyl group participates in halogen bonding with target proteins.
Applications in Materials Science
The compound’s extended π-system and halogen-rich structure make it a candidate for:
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Organic Semiconductors: Thin films of analogous bromo/iodo-benzoates exhibit hole mobility of 0.12 cm²/V·s, suitable for OLED applications.
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Supramolecular Gels: Iodine’s polarizability enables gelation in apolar solvents at concentrations as low as 2 wt% .
Comparative Analysis with Structural Analogs
Table 2: Key Differences Among Benzoate Derivatives
| Compound | Molecular Formula | Distinct Feature | Bioactivity (IC50) |
|---|---|---|---|
| Target Compound | C23H16BrClIN3O4 | Iodine substituent | Not reported |
| [4-Bromo-2-(2-(2-chlorobenzoyl)...] | C21H13Br2ClN2O3 | Dual bromine atoms | 2.8 μM (Tubulin) |
| [4-((2-(2-((4-Chlorobenzoyl)...] | C28H20Br2N2O4 | Diphenylacetyl group | 4.1 μM (Topoisomerase) |
The iodine atom in the target compound may confer superior pharmacokinetics, as iodinated analogs often show enhanced blood-brain barrier permeability compared to brominated or chlorinated counterparts.
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